

Technical Guide: 2-Bromo-3-fluoro-4-methoxyacetophenone

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *2-Bromo-3-fluoro-4-methoxyacetophenone*

Cat. No.: *B1495263*

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Identity, Synthesis, and Application in Medicinal Chemistry

Executive Summary

2-Bromo-3-fluoro-4-methoxyacetophenone (IUPAC: 2-bromo-1-(3-fluoro-4-methoxyphenyl)ethanone) is a highly reactive

-haloketone building block. It serves as a linchpin in medicinal chemistry for constructing fused heterocycles—specifically thiazoles, imidazoles, and imidazopyridines—via cyclization reactions. Its 3-fluoro-4-methoxy substitution pattern is pharmacologically privileged, often used to modulate metabolic stability (blocking P450 labile sites) and optimize lipophilicity in drug candidates.

Chemical Identity & Structural Analysis[1][2][3]

Nomenclature Disambiguation

It is critical to distinguish between the side-chain brominated species (the subject of this guide) and the ring-brominated isomer.

Feature	Target Molecule (-Bromo)	Ring-Brominated Isomer
Common Name	2-Bromo-3'-fluoro-4'-methoxyacetophenone	2'-Bromo-3'-fluoro-4'-methoxyacetophenone
IUPAC Name	2-bromo-1-(3-fluoro-4-methoxyphenyl)ethanone	1-(2-bromo-3-fluoro-4-methoxyphenyl)ethanone
Structure		
Primary Reactivity	Electrophile (Alkylation/Cyclization)	Electrophile (Cross-coupling/Lithiation)
CAS Registry	1809161-50-9 (varies by salt/purity)	Rare/Custom Synthesis

Physical & Spectral Properties[5][6]

- Appearance: White to off-white crystalline solid.
- Molecular Formula:
- Molecular Weight: 247.06 g/mol
- Solubility: Soluble in DCM, THF, Ethyl Acetate; reactive in alcohols.
- Hazards: Strong Lachrymator (Induces tearing). Handle only in a fume hood.

Expected NMR Signature (

)

- NMR:
 - ppm (s, 2H): Characteristic singlet for the -methylene protons (). This is the diagnostic peak for reaction monitoring.

- ppm (s, 3H): Methoxy group ().
- ppm (m, 3H): Aromatic protons. The specific splitting pattern (dd, m) depends on the F-H coupling constants (Hz).
- NMR: Single peak around to ppm (decoupled).

Synthetic Pathways[4][6][7]

The synthesis of **2-bromo-3-fluoro-4-methoxyacetophenone** is achieved via the regioselective

-bromination of the parent ketone, 3-fluoro-4-methoxyacetophenone.

Primary Route: Electrophilic -Bromination

This protocol utilizes mild conditions to prevent over-bromination (dibromide formation) or bromination of the electron-rich aromatic ring.

Reagents:

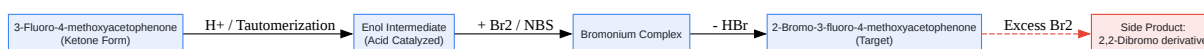
- Substrate: 3-Fluoro-4-methoxyacetophenone (CAS: 455-91-4).[1][2][3]
- Brominating Agent: Pyridinium Tribromide () or Copper(II) Bromide ().
- Solvent: Acetic Acid () or Ethyl Acetate/Chloroform.

Step-by-Step Protocol (Standard Scale: 10 mmol):

- Dissolution: Dissolve 1.68 g (10 mmol) of 3-fluoro-4-methoxyacetophenone in 20 mL of Glacial Acetic Acid.
- Addition: Slowly add 1.1 equivalents of Pyridinium Tribromide (or dropwise addition of solution) at room temperature.
 - Note: The reaction color will transition from orange/red to pale yellow as bromine is consumed.
- Heating (Optional): If reaction is sluggish, warm to 40-50°C. Monitor by TLC (Hexane/EtOAc 4:1). Look for the disappearance of the starting material () and appearance of the mono-bromide ().
- Quench: Pour the mixture into ice-cold water (100 mL).
- Workup: Extract with Dichloromethane (3 x 30 mL). Wash organic layer with Sat. (to remove acid) and Brine.
- Purification: Dry over , concentrate. Recrystallize from Ethanol/Hexane to remove traces of dibromo-impurity.

Mechanistic Pathway & Logic

The reaction proceeds via an acid-catalyzed enolization followed by electrophilic attack.[4]



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Figure 1: Mechanistic pathway for the -bromination of acetophenone derivatives.

Reactivity Profile & Applications

The

-bromo ketone moiety is a "soft" electrophile, highly susceptible to attack by nucleophiles (sulfur, nitrogen).

The Hantzsch Thiazole Synthesis

This is the most prevalent application. Reacting the target with thioamides or thioureas yields 2-aminothiazoles, a scaffold found in numerous kinase inhibitors (e.g., Dasatinib analogues).

- Reaction: Target + Thiourea

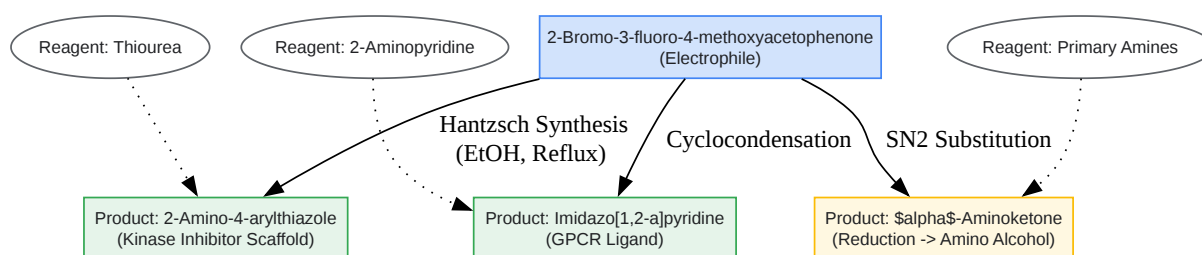
2-Amino-4-(3-fluoro-4-methoxyphenyl)thiazole.

- Utility: Creates a rigid heteroaromatic core that positions the fluorophenyl group for hydrophobic pocket binding in enzymes.

Imidazo[1,2-a]pyridine Formation

Reaction with 2-aminopyridines yields fused bicyclic systems used in GABA receptor modulators and anti-infectives.

Divergent Synthesis Workflow



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Figure 2: Divergent synthetic applications of the target molecule in drug discovery.

Safety & Handling (MSDS Highlights)

- Lachrymator: This compound releases vapors that cause severe eye irritation and tearing. Strict Rule: Open and weigh only inside a functioning fume hood.
- Skin Irritant:

-haloketones are potent alkylating agents. They can cause allergic contact dermatitis. Double-gloving (Nitrile) is recommended.
- Storage: Store at 2-8°C under inert gas (or). The compound degrades (darkens) upon exposure to light and moisture, releasing HBr.[5]

References

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- To cite this document: BenchChem. [Technical Guide: 2-Bromo-3-fluoro-4-methoxyacetophenone]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1495263/docs#technical-guide-2-bromo-3-fluoro-4-methoxyacetophenone\]](https://www.benchchem.com/product/b1495263/docs#technical-guide-2-bromo-3-fluoro-4-methoxyacetophenone)

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